molecular formula C24H24N4O5S B2389254 7-butyl-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111973-96-6

7-butyl-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2389254
CAS No.: 1111973-96-6
M. Wt: 480.54
InChI Key: QOTKFSDJSXFONQ-UHFFFAOYSA-N
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Description

“N-{4-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}butanamide” is a chemical compound with the molecular formula C24H24N4O5S . It is also known by other names such as "7-butyl-6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one".


Molecular Structure Analysis

The molecular structure of this compound consists of a morpholinylcarbonyl group attached to an imidazo[2,1-b][1,3]thiazol-6-yl phenyl group . The molecular weight of the compound is 480.54.


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.50±0.1 g/cm3 and a predicted pKa of 6.42±0.40 . Other physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data or predictive modeling.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

A study by Ding et al. (2012) focused on compounds with imidazo[2,1-b]thiazole scaffolds, similar to the specified compound, and evaluated their cytotoxicity against human cancer cell lines. This research suggests potential applications in cancer treatment, particularly in targeting specific cancer cell lines.

Inhibitor of Glucosyltransferase

Research by Inokuchi and Radin (1987) investigated compounds, including morpholine derivatives, as inhibitors of glucosyltransferase, an enzyme involved in glucosylceramide formation. This can be significant in the study of diseases where glucosylceramide plays a role.

Anti-Proliferative Effects

Sun et al. (2012) found that imidazo[4,5f][1,10] phenanthroline derivatives, structurally related to the mentioned compound, showed anti-proliferative effects on tumor cell lines, suggesting a potential application in cancer research. Sun et al. (2012).

DNA Binding Studies

The work by Farghaly et al. (2020) on N-phenylmorpholine derivatives linked with thiazole or formazan moieties includes DNA binding studies. This is relevant for understanding the interaction of such compounds with genetic material, which could have implications in genetic research and therapy.

Properties

IUPAC Name

7-butyl-6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-3-5-10-28-23(29)17-11-19-20(32-14-31-19)12-18(17)25-24(28)34-13-21-26-22(27-33-21)15-6-8-16(9-7-15)30-4-2/h6-9,11-12H,3-5,10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTKFSDJSXFONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)OCC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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